3-Fluoromethcathinone hydrochloride solution

Description

Properties

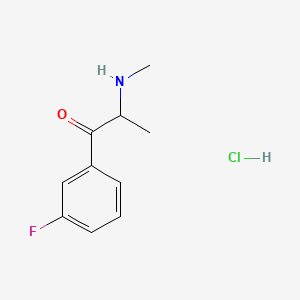

IUPAC Name |

1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLXZPCXIHEMMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)F)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-40-5 |

Source

|

| Record name | 3-Fluoromethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 3-Fluoromethcathinone (3-FMC) Hydrochloride

This guide serves as a comprehensive technical resource for researchers and drug development professionals investigating 3-Fluoromethcathinone (3-FMC) hydrochloride.

Chemical Identity & Physicochemical Profile

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative and a positional isomer of flephedrone (4-FMC). It functions as a monoamine transporter substrate, sharing structural homology with methcathinone but distinguished by a fluorine substitution at the meta position of the phenyl ring.

Nomenclature & Classification

| Property | Detail |

| IUPAC Name | 1-(3-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride |

| Common Name | 3-FMC HCl; 3-Fluoro-N-methylcathinone HCl |

| CAS Number | 1346600-40-5 (HCl salt); 1049677-77-1 (Free base) |

| Molecular Formula | C₁₀H₁₂FNO[1][2][3] · HCl |

| Molecular Weight | 217.67 g/mol (HCl salt); 181.21 g/mol (Free base) |

| Drug Class | Synthetic Cathinone (Amphetamine-type stimulant) |

| Regulatory Status | Schedule I (US); Controlled (UK, DE, China) |

Physicochemical Properties

| Parameter | Value/Description | Context for Researchers |

| Appearance | White crystalline powder | Hygroscopic nature requires desiccated storage. |

| Melting Point | 195 – 198 °C | Sharp melting range indicates high purity (>98%). |

| Solubility | DMSO: ~20 mg/mLEthanol: ~20 mg/mLPBS (pH 7.2): ~10 mg/mL | Soluble in polar organic solvents and aqueous buffers. Limited solubility in non-polar solvents (e.g., hexane). |

| UV | 245 nm, 290 nm | Characteristic benzenoid absorption; useful for HPLC-DAD detection. |

| pKa (Calc.) | ~8.5 (Amine) | Exists predominantly as a cation at physiological pH (7.4). |

Spectral Characterization

Accurate identification relies on specific spectral fingerprints.[4] The fluorine atom introduces unique coupling patterns in NMR.

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O or CDCl₃[5]

-

¹H NMR (400 MHz):

-

7.6 – 7.8 ppm (m, 2H): Aromatic protons (H2, H6); multiplet due to

- 7.4 – 7.5 ppm (m, 1H): Aromatic proton (H5).

- 7.2 – 7.3 ppm (m, 1H): Aromatic proton (H4).

-

5.0 – 5.1 ppm (q, J = 7.2 Hz, 1H): Methine proton (

- 2.7 – 2.8 ppm (s, 3H): N-Methyl group.

-

1.5 – 1.6 ppm (d, J = 7.2 Hz, 3H): Terminal methyl group (

-

7.6 – 7.8 ppm (m, 2H): Aromatic protons (H2, H6); multiplet due to

-

F NMR:

-

-114.3 ppm: Single sharp peak (referenced to CFCl₃). This shift is diagnostic for the meta-fluorine substitution, distinguishing it from 4-FMC (

-105 ppm) and 2-FMC (-110 ppm).

-

-114.3 ppm: Single sharp peak (referenced to CFCl₃). This shift is diagnostic for the meta-fluorine substitution, distinguishing it from 4-FMC (

Mass Spectrometry (EI-MS)

Electron Ionization (70 eV)

-

Base Peak (m/z 58): Immonium ion

. Dominant fragment due to -

Acylium Ion (m/z 123): Fluorobenzoyl cation

. -

Parent Ion (m/z 181): Weak or absent molecular ion

, typical for cathinones.

Metabolic & Pharmacological Profile

3-FMC acts as a substrate-type releaser of dopamine and norepinephrine. Its metabolic fate is critical for toxicological analysis.

Metabolic Pathway Diagram

The following diagram illustrates the primary Phase I metabolic pathways mediated by Cytochrome P450 enzymes (primarily CYP2B6).

Caption: Phase I metabolic pathways of 3-FMC involving N-demethylation and carbonyl reduction.

Experimental Protocols

Analytical Detection: GC-MS Method

This protocol is validated for separating 3-FMC from its positional isomers (2-FMC, 4-FMC).

Instrument: Agilent GC-MS (Single Quadrupole) Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film) or equivalent.

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

-

Optional: For biological matrices (plasma/urine), perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) and ethyl acetate. Evaporate and reconstitute in ethyl acetate.

-

-

Inlet Parameters:

-

Temperature: 250 °C

-

Mode: Splitless (1 min) or Split (20:1) for high concentrations.

-

Injection Volume: 1 µL.

-

-

Oven Program:

-

Initial: 80 °C (hold 1 min).

-

Ramp 1: 15 °C/min to 280 °C.

-

Final: Hold at 280 °C for 5 min.

-

Total Run Time: ~15-20 min.

-

-

MS Parameters:

-

Transfer Line: 280 °C.

-

Source Temp: 230 °C.

-

Scan Mode: Full Scan (m/z 40–450) for ID; SIM (m/z 58, 123, 109) for quantitation.

-

-

Data Analysis:

-

3-FMC elutes between 2-FMC and 4-FMC.

-

Confirm identity using the m/z 58 (base) and m/z 123 ratio.

-

Stability Assessment Protocol

Researchers must account for the instability of cathinones in alkaline solutions.

Objective: Determine degradation rate in solution.

-

Preparation: Prepare 10 µM 3-FMC solutions in buffers at pH 4.0, 7.4, and 9.0.

-

Incubation: Store at 25 °C and 37 °C.

-

Sampling: Aliquot at T=0, 6, 12, 24, and 48 hours.

-

Analysis: Analyze via HPLC-UV or LC-MS.

-

Expected Outcome:

-

pH 4.0: Stable (>95% recovery at 48h).

-

pH 7.4: Moderate degradation (~10-20% loss at 24h).

-

pH 9.0: Rapid degradation (dimerization to pyrazine derivatives and oxidative deamination).

-

Safety & Handling (GHS Standards)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

Use only in a Class II Biological Safety Cabinet or Fume Hood.

-

Wear nitrile gloves (double-gloving recommended for solutions >10 mg/mL).

-

Neutralize spills with 10% bleach solution before wiping.

References

-

Archer, R. P. (2009).[1][5] Fluoromethcathinone, a new substance of abuse.[1][3][5] Forensic Science International, 185(1-3), 10-20. Retrieved from [Link]

-

Meyer, M. R., et al. (2012).[5] New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes.[5] Journal of Mass Spectrometry, 47(2), 253-262.[5] Retrieved from [Link]

-

SWGDRUG. (2013).[5] Monograph: 3-Fluoromethcathinone. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

-

PubChem. (2024). 3-Fluoromethcathinone hydrochloride (CID 71316824). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Monograph: 3-Fluoromethcathinone (3-FMC) Hydrochloride

Physical Characteristics, Analytical Profiling, and Isomeric Differentiation

Executive Summary

3-Fluoromethcathinone (3-FMC) hydrochloride is a synthetic cathinone derivative and a positional isomer of the better-known 4-FMC (flephedrone).[1] Structurally defined by a fluorine atom at the meta position of the phenyl ring, 3-FMC presents unique analytical challenges due to its high structural similarity to its ortho (2-FMC) and para (4-FMC) isomers.[1]

This guide provides a rigorous technical framework for the identification, characterization, and differentiation of 3-FMC HCl.[1] It is designed for forensic analysts and medicinal chemists requiring high-fidelity data for reference standard validation and toxicological screening.[1]

Chemical Identity & Structural Analysis

Before physical characterization, the chemical identity must be established to ensure the distinction between the free base and the salt form, which significantly alters solubility and stability.

| Parameter | Specification |

| IUPAC Name | 1-(3-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride |

| Common Name | 3-FMC HCl, 3-Fluoromethcathinone HCl |

| CAS Number | 1346600-40-5 (HCl salt) |

| Molecular Formula | C₁₀H₁₂FNO[1][2][3][4] • HCl |

| Formula Weight | 217.7 g/mol |

| SMILES | CNC(=O)C1=CC=CC(F)=C1.Cl |

| Structural Class | Phenethylamine > Cathinone > Halogenated Cathinone |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the critical "fragmentation points" utilized in Mass Spectrometry.

Physical Characteristics

The physical properties of 3-FMC HCl are dictated by its ionic lattice structure.[1] The hydrochloride salt is significantly more stable and water-soluble than its free base counterpart.[1]

Core Physical Properties Table

| Property | Value / Observation | Analytical Relevance |

| Physical State | Crystalline Solid | Standard form for storage and stability.[1][5][6] |

| Color | White to Off-White | Discoloration (yellowing) indicates oxidation or free base conversion.[1] |

| Solubility (PBS pH 7.2) | ~10 mg/mL | Suitable for biological assays and aqueous extraction.[1] |

| Solubility (Ethanol) | ~20 mg/mL | Preferred solvent for stock solution preparation.[1] |

| Solubility (DMSO) | ~20 mg/mL | Used for high-concentration screening libraries.[1] |

| Solubility (DMF) | ~10 mg/mL | Alternative organic solvent; less common due to volatility issues.[1] |

| UV | 245, 290 nm | Characteristic absorption for the fluorobenzoyl chromophore.[1] |

| Hygroscopicity | Moderate | Requires storage in desiccated conditions (-20°C).[1] |

Note on Melting Point: While generic cathinone salts typically melt between 170°C–200°C, specific batch purity affects this value. Differential Scanning Calorimetry (DSC) is recommended over capillary methods for precise characterization (See Protocol 2).[1]

Analytical Profiling & Isomeric Differentiation

This is the most critical section for researchers. 3-FMC is often found in mixtures or mislabeled as 4-FMC.[1] Standard GC-MS is excellent for class identification but poor for isomer differentiation without reference standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

-

Fragmentation Pattern:

-

Base Peak (m/z 58): The immonium ion

.[1] This is the hallmark of the N-methylated side chain and is identical for 2-, 3-, and 4-FMC.[1] -

Major Ion (m/z 123): The fluorobenzoyl cation

.[1] This confirms the presence of fluorine on the ring but does not easily distinguish the position. -

Minor Ion (m/z 109): The fluorophenyl cation

.[1]

-

Differentiation Warning: 2-FMC, 3-FMC, and 4-FMC have nearly identical mass spectra.[1] Retention time (RT) is the only differentiator in GC-MS, and these RTs are often within 0.2–0.5 minutes of each other depending on the column (e.g., DB-1 vs. DB-5).[1]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

To definitively identify the 3-position (meta), Proton (

-

Solvent: Deuterium Oxide (

) or Methanol- -

Aromatic Region Logic (7.0 - 8.0 ppm):

Analytical Workflow Diagram

The following decision tree outlines the logical path for confirming 3-FMC identity.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Screening[1][7]

-

Objective: Prepare a sample suitable for separating 3-FMC from cutting agents.

-

Reagents: HPLC-grade Methanol or Ethyl Acetate.[1]

-

Procedure:

-

Weigh 10 mg of the 3-FMC HCl solid.[1]

-

Dissolve in 1.0 mL of Methanol (Concentration: 10 mg/mL).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Critical Step: If the sample is an unknown powder, filter through a 0.22 µm PTFE syringe filter to remove insoluble fillers.

-

Dilute an aliquot 1:10 with Methanol (Final concentration: 1 mg/mL) for injection.

-

Injection: 1 µL, Split mode (20:1).

-

Protocol 2: Solubility & Stability Testing[1]

-

Objective: Verify the salt form and hygroscopicity.

-

Procedure:

-

Place 5 mg of 3-FMC HCl in a clear glass vial.

-

Add 500 µL of PBS (pH 7.2).

-

Observe for immediate dissolution (HCl salt should dissolve instantly; free base will float or oil out).[1]

-

Stability Check: Leave the aqueous solution at room temperature for 24 hours. Analyze via HPLC. The appearance of a peak at a lower retention time often indicates hydrolysis of the imine (if formed) or degradation to the corresponding cathinone reduction products.

-

Stability & Handling

-

Storage: -20°C in a sealed container.

-

Handling: 3-FMC HCl is a potent central nervous system stimulant.[1] Standard Personal Protective Equipment (PPE)—nitrile gloves, lab coat, and safety glasses—is mandatory. All handling should occur within a fume hood to prevent inhalation of fine particulates.

-

Legal Status: Researchers must verify local scheduling.[1] In many jurisdictions (USA, UK, Germany), 3-FMC is a Schedule I or controlled substance, requiring DEA/Home Office licenses for possession.[1]

References

-

SWGDRUG. (2013).[1][7] Monograph: 3-Fluoromethcathinone. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 71316824, 3-Fluoromethcathinone hydrochloride. Retrieved from [Link][1]

-

Archer, R. P. (2009).[1][7] Fluoromethcathinone, a new substance of abuse.[4][7] Forensic Science International, 185(1-3), 10-20.[1][4] (Contextual citation for fragmentation patterns).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 3-Fluoromethcathinone hydrochloride | C10H13ClFNO | CID 71316824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3'-Fluoromethcathinone | C10H12FNO | CID 53415330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. swgdrug.org [swgdrug.org]

3-FMC Solution Certified Reference Material (CRM) Specifications: A Technical Guide

Topic: 3-FMC Solution Certified Reference Material Specifications Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, Forensic Toxicologists

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone and a positional isomer of the controlled substance flephedrone (4-FMC). As a New Psychoactive Substance (NPS) with Schedule I status in the United States and Class B status in the United Kingdom, the precise identification and quantification of 3-FMC are critical for forensic and clinical toxicology.

This guide defines the technical specifications for 3-FMC Solution Certified Reference Materials (CRMs) produced under ISO 17034 accreditation. It provides a field-proven framework for handling, stability assessment, and analytical method validation (LC-MS/MS and GC-MS), ensuring metrological traceability and legal defensibility of analytical results.

Part 1: Physicochemical Profile & CRM Identity

The following specifications define the "Golden Standard" for a 3-FMC CRM. These parameters must be verified against the Certificate of Analysis (CoA) of any commercial standard to ensure data integrity.

Table 1: Chemical Specifications

| Parameter | Specification | Technical Note |

| Compound Name | 3-Fluoromethcathinone (Hydrochloride) | The HCl salt is the most stable solid form; however, solutions are often expressed as "free base equivalent." |

| IUPAC Name | 1-(3-fluorophenyl)-2-(methylamino)propan-1-one | Positional isomerism (ortho-, meta-, para-) is the primary analytical challenge. |

| CAS Number | 1346600-40-5 (HCl salt)1049677-77-1 (Free base) | Critical: Ensure your calibration calculations account for the salt correction factor (approx. 0.83 for HCl -> Base). |

| Molecular Formula | C₁₀H₁₂FNO • HCl | MW: 217.67 g/mol (Salt); 181.21 g/mol (Base). |

| CRM Concentration | 1.0 mg/mL (as free base) | Standard concentration for dilution linearity. |

| Solvent Matrix | Methanol (LC-MS Grade) | Chosen for high solubility of polar cathinones and compatibility with ESI sources. |

| Purity | ≥ 98.5% | Determined by HPLC-UV and GC-MS; residual solvent analysis required. |

Part 2: ISO 17034 Production & Certification Workflow

A "Certified Reference Material" differs from a standard "Reference Material" by the inclusion of a certified uncertainty budget and traceability statement. The following workflow illustrates the rigorous process required to certify a 3-FMC solution, ensuring it meets ISO 17034 and ISO/IEC 17025 standards.

Figure 1: CRM Certification Lifecycle

Caption: The metrological chain of custody from raw material characterization to final certified value assignment.

Core Certification Elements

-

Metrological Traceability: The certified concentration must be traceable to SI units (kg) via NIST-traceable weights and Class A volumetric glassware.

-

Uncertainty Budget (

): The expanded uncertainty (-

Characterization (

): Purity of the neat material. -

Preparation (

): Weighing and dilution errors. -

Homogeneity (

): Ampoule-to-ampoule variance. -

Stability (

): Degradation over time. -

Formula:

-

Part 3: Handling, Stability & Storage

Synthetic cathinones are liable to degradation if mishandled. The secondary amine structure of 3-FMC makes it reactive, particularly in the presence of aldehydes.

Protocol 1: Storage & Usage

-

Temperature: Store ampoules at -20°C (± 5°C) .

-

Light Sensitivity: Protect from light. Cathinones can undergo photodegradation in solution.

-

Thawing: Allow the ampoule to equilibrate to room temperature (20-25°C) before opening to prevent condensation, which alters concentration.

-

Sonication: Sonicate for 5 minutes after thawing to ensure complete homogeneity, as temperature gradients can cause stratification.

Protocol 2: Stability in Matrix

-

Solvent Trap: Methanol is the preferred solvent. Avoid storing 3-FMC in aldehyde-containing solvents or matrices (e.g., formalin-fixed tissue), as the secondary amine will react to form imine adducts.

-

In-Vial Stability: Once diluted into autosampler vials (e.g., in Mobile Phase), 3-FMC is stable for 24-48 hours at 4°C. For longer runs, use a cooled autosampler.

Part 4: Analytical Protocols (Field-Proven)

The following methods are designed for the validation of 3-FMC in biological matrices.

Method A: LC-MS/MS (Targeted Quantitation)

Differentiation of 3-FMC from its isomer 4-FMC (Flephedrone) is the primary challenge. While they often co-elute on C18 columns, specific MS/MS transitions can assist in identification.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode.

Table 2: MRM Transitions

| Analyte | Precursor (m/z) | Product (Quantifier) | Product (Qualifier) | Collision Energy (eV) | Mechanism |

| 3-FMC | 182.1 | 164.1 | 149.1 | 15 - 25 | Loss of |

| 3-FMC (Alt) | 182.1 | 164.1 | 133.1 | 20 - 30 | Specific to meta isomer (Fluorobenzoyl fragment) |

Note: The 164.1 transition (loss of water) is common to all cathinones. The 133.1 transition is highly specific for differentiating ring-fluorinated isomers.

Method B: GC-MS (EI) Screening

Gas Chromatography provides excellent separation of positional isomers (3-FMC vs 4-FMC) compared to liquid chromatography.

-

Column: 5% Phenyl-arylene (e.g., HP-5MS), 30m x 0.25mm.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Inlet: 250°C, Splitless.

-

Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

Mass Spectrum (EI) Signature

-

Base Peak: m/z 58 (Iminium ion

). This is the dominant peak for all N-methyl cathinones. -

Molecular Ion: m/z 181 (Weak or absent).

-

Diagnostic Ions:

-

m/z 123: Fluorobenzoyl cation (

). -

m/z 95: Fluorophenyl cation (

).

-

-

Differentiation: The ratio of m/z 95 / m/z 123 differs between isomers. 3-FMC (meta) typically shows a higher abundance of m/z 123 relative to m/z 95 compared to the ortho isomer.

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 3-Fluoromethcathinone. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 3-Fluoromethcathinone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

Sources

3-Fluoromethcathinone (3-FMC): Mechanistic Characterization and Pharmacodynamics

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative acting primarily as a monoamine transporter substrate.[1] Structurally analogous to methcathinone (MC) and isomeric with 4-fluoromethcathinone (Flephedrone), 3-FMC is characterized by a meta-fluorine substitution on the phenyl ring. This modification alters the electron density and lipophilicity of the pharmacophore, resulting in a potent norepinephrine (NE) and dopamine (DA) releasing profile with negligible serotonergic (5-HT) activity. This guide details the molecular mechanism of action, comparative pharmacology, and validated experimental protocols for characterizing 3-FMC in a research setting.

Structural Pharmacophore & Chemical Properties

The psychoactive potency of synthetic cathinones is dictated by the interaction between the aromatic ring and the hydrophobic pocket of the monoamine transporter.

-

Core Scaffold:

-keto analogue of methamphetamine. The -

3-Fluoro Substitution (Meta-position):

-

Electronic Effect: The fluorine atom is highly electronegative, exerting an electron-withdrawing effect on the phenyl ring. This reduces the basicity of the amine via inductive effects, potentially altering binding affinity (

) at the transporter. -

Steric Effect: Unlike the bulky 4-methyl group in mephedrone, the 3-fluoro group is small (Van der Waals radius similar to hydrogen). This allows 3-FMC to retain a "fit" within the Dopamine Transporter (DAT) similar to methcathinone, avoiding the steric hindrance that often reduces DAT affinity in larger substituted cathinones.

-

Neurochemical Mechanism of Action

Unlike cocaine or MDPV, which act as non-transportable blockers, 3-FMC acts as a transporter substrate . This distinction is critical for experimental design and interpretation of release assays.

The Reverse-Transport Cascade

The mechanism follows a three-step cascade common to amphetamine-type stimulants:

-

Translocation: 3-FMC binds to the orthosteric site of plasma membrane transporters (DAT and NET) and is translocated into the presynaptic cytoplasm.

-

VMAT2 Interaction: Once intracellular, 3-FMC interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It disrupts the proton gradient (

) across the vesicular membrane, causing leakage of vesicular dopamine/norepinephrine into the cytoplasm. -

Reverse Transport: The sudden increase in cytoplasmic monoamine concentration reverses the concentration gradient. The transporter (DAT/NET) reverses its function, pumping neurotransmitters out of the neuron into the synaptic cleft.[2]

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism, highlighting the substrate-based release of Dopamine.

Figure 1: 3-FMC acts as a substrate, entering the neuron to trigger non-exocytotic dopamine release.

Comparative Pharmacology

To validate 3-FMC's profile, it must be benchmarked against Methcathinone (parent) and 4-FMC (isomer).[3] The data below synthesizes findings from Simmler et al. and Liechti et al.[4]

Table 1: Monoamine Transporter Inhibition Profiles ( )

Note: Lower

| Compound | DAT | NET | SERT | DAT/SERT Ratio | Classification |

| Methcathinone | ~0.4 | ~0.1 | >10 | Low | Select. DA/NE Releaser |

| 3-FMC | ~0.8 - 1.5 | ~0.2 | >10 | Low | Select. DA/NE Releaser |

| 4-FMC | ~2.5 | ~0.4 | ~5.0 | Moderate | Mixed Releaser |

| MDPV | ~0.004 | ~0.03 | >10 | Very Low | Potent Blocker |

Key Insight: 3-FMC retains the high DAT/NET selectivity of methcathinone but shows a slight reduction in potency (higher

Experimental Validation Protocols

To distinguish 3-FMC as a releaser rather than a blocker, a simple uptake inhibition assay is insufficient. You must perform a Synaptosomal Release Assay .

Protocol: In Vitro Synaptosomal Release Assay

Objective: Quantify the ability of 3-FMC to induce efflux of pre-loaded radiolabeled neurotransmitters.

Reagents

-

Rat striatal synaptosomes (P2 fraction).

-

Radioligands:

(DA analogue) or -

Buffer: Krebs-Ringer-HEPES (KRH).

-

Test Compound: 3-FMC HCl (1 nM – 100

M).

Step-by-Step Workflow

-

Preparation: Homogenize rat striatal tissue in 0.32 M sucrose; centrifuge at 1000 x g (10 min). Collect supernatant and centrifuge at 12,000 x g (20 min) to pellet synaptosomes.

-

Pre-loading: Resuspend pellet in KRH buffer. Incubate with 5 nM

for 15 min at 37°C to load the synaptosomes via DAT. -

Wash: Centrifuge and wash twice to remove extracellular radioligand.

-

Release Phase: Resuspend loaded synaptosomes. Aliquot into 96-well plates.

-

Treatment: Add 3-FMC at varying concentrations. Crucial Control: Run parallel wells with Cocaine (a blocker).

-

Expected Result (3-FMC): Dose-dependent increase in extracellular radioactivity (Release).

-

Expected Result (Cocaine): No increase in extracellular radioactivity (Blockade only prevents re-uptake, does not trigger efflux).

-

-

Termination: Filter rapidly through GF/B filters using a cell harvester.

-

Quantification: Measure radioactivity of the filters (retained ligand) vs. filtrate (released ligand) via liquid scintillation counting.

Experimental Workflow Diagram

Figure 2: Workflow for differentiating releasers (3-FMC) from blockers using radiolabeled synaptosomes.

Metabolic Fate

Understanding metabolism is vital for toxicology and forensic identification. 3-FMC undergoes Phase I metabolism primarily in the liver.

-

Reduction: The

-keto group is reduced to the corresponding alcohol, forming 3-fluoroephedrine and 3-fluoropseudoephedrine . This is the dominant pathway. -

N-Demethylation: Conversion to 3-fluorocathinone (active metabolite).

-

Hydroxylation: Minor hydroxylation of the aromatic ring followed by Phase II glucuronidation.

Toxicological Note: The metabolites (specifically the ephedrine analogs) may retain sympathomimetic activity, prolonging the cardiovascular effects (hypertension, tachycardia) beyond the half-life of the parent compound [3].

References

-

Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. [Link]

-

Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. [Link]

-

Meyer, M. R., et al. (2012). New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes.[5][6][7] Journal of Mass Spectrometry. [Link]

-

Sumnall, H. R., & Brandt, S. D. (2011). Scoping review on the pharmacology and toxicology of 3-fluoromethcathinone (3-FMC). EMCDDA Risk Assessments. [Link]

Sources

- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bluelight.org [bluelight.org]

- 4. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swgdrug.org [swgdrug.org]

- 6. scispace.com [scispace.com]

- 7. New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes using GC-MS and LC-high-resolution MS and their detectability in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 3-FMC on Neuronal Cells: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the in vitro neurotoxicological profile of 3-Fluoromethcathinone (3-FMC) . Targeted at drug development professionals and toxicologists, this document synthesizes empirical data regarding cytotoxicity, oxidative stress, and apoptotic signaling pathways in neuronal models (specifically HT22 hippocampal cells and SH-SY5Y neuroblastoma lines).[1]

Key Findings:

-

Mechanism: 3-FMC acts as a substrate for monoamine transporters (DAT, NET, SERT), promoting neurotransmitter efflux.[1][2]

-

Cytotoxicity: Exhibits a concentration-dependent reduction in neuronal viability, with significant toxicity observed at millimolar concentrations (IC50 > 1 mM).[1]

-

Cell Death: Induces a "biphasic" stress response: initial autophagy (protective) followed by caspase-dependent apoptosis (terminal) under high-dose exposure.[1]

-

Oxidative Stress: Reactive Oxygen Species (ROS) generation is the primary upstream driver of neurotoxicity.

Chemical Profile & Mechanism of Action

3-FMC is a ring-substituted synthetic cathinone, structurally analogous to Mephedrone (4-MMC) and Methcathinone.[1] Its psychoactive effects stem from its interaction with monoamine transporters.[1][2]

Transporter Interaction

Unlike pure reuptake inhibitors (e.g., cocaine), 3-FMC functions as a transporter substrate .[1] It enters the presynaptic neuron via the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), or Serotonin Transporter (SERT) and triggers the reversal of these transporters, causing a massive efflux of neurotransmitters into the synaptic cleft.[1]

Molecular Toxicology

Once intracellular, 3-FMC disrupts mitochondrial electron transport, leading to the leakage of superoxide anions.[1] This oxidative stress triggers a cascade of signaling events described below.

Experimental Models: HT22 vs. SH-SY5Y

Selecting the appropriate cell line is critical for validating neurotoxicity.[1]

| Feature | HT22 (Mouse Hippocampal) | SH-SY5Y (Human Neuroblastoma) | Recommendation |

| Origin | Immortalized mouse hippocampal neurons | Human bone marrow sub-clone | HT22 for oxidative stress/glutamate toxicity.[1] SH-SY5Y for dopaminergic specificity.[1][3][4] |

| Receptors | Lacks ionotropic glutamate receptors | Expresses DAT, NET, SERT (upon differentiation) | Use SH-SY5Y if studying DAT-mediated uptake. |

| 3-FMC Data | Primary model in literature (Siedlecka-Kroplewska et al.) | Standard for general cathinone screening | HT22 is the validated model for 3-FMC specific apoptosis data.[1] |

Cytotoxicity & Viability Data[1][3][5][6][7][8][9][10]

Quantitative analysis reveals that 3-FMC cytotoxicity is dose-dependent.[1][5][6][7] The following data summarizes viability in HT22 cells after 24-hour exposure.

Table 1: 3-FMC Cytotoxicity Profile (24h Exposure)

| Concentration (mM) | Cell Viability (% Control) | Cell Cycle Phase | Primary Mechanism |

| 0 mM (Control) | 100% | Normal Distribution | Homeostasis |

| 1 mM | ~84% | G0/G1 Arrest | Cytostatic / Autophagy |

| 2 mM | ~66% | Mixed | Autophagy > Apoptosis |

| 4 mM | ~24% | Sub-G1 (Fragmentation) | Apoptosis (Caspase-3) |

Critical Insight: The "therapeutic" or recreational blood concentration of cathinones is typically in the micromolar range (µM). The millimolar (mM) toxicity observed in vitro suggests that 3-FMC has a relatively lower direct neurotoxic potency compared to chlorinated cathinones (e.g., 4-CMC), but local accumulation or chronic dosing may bridge this gap.[1]

Mechanistic Signaling Pathways

The neurotoxicity of 3-FMC is governed by a switch between survival (Autophagy) and death (Apoptosis).[1]

Pathway Logic

-

Entry & ROS: 3-FMC entry increases ROS.

-

Autophagy (Defense): ROS triggers LC3-I to LC3-II conversion (autophagosome formation) to degrade damaged organelles.[1]

-

Threshold Breach: If stress exceeds autophagic capacity, the cell switches to apoptosis.[1]

-

Apoptosis (Execution): Mitochondrial membrane potential (

) collapses, releasing Cytochrome C and activating Caspase-3.[1]

Signaling Diagram (Graphviz)

Figure 1: The "Switch" Mechanism.[1] Moderate 3-FMC exposure triggers protective autophagy (Green), while high-dose exposure overwhelms this defense, leading to mitochondrial collapse and apoptosis (Blue/Black).[1]

Detailed Experimental Protocols

To replicate these findings or screen novel analogs, follow these standardized protocols.

Workflow Visualization

Figure 2: Experimental workflow for assessing 3-FMC neurotoxicity.

Protocol 1: Measurement of ROS Generation (DCFH-DA)

Validates the upstream cause of toxicity.

-

Seeding: Plate HT22 cells at

cells/well in 96-well black plates. -

Treatment: Expose cells to 3-FMC (1–4 mM) for 24 hours.

-

Probe Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.

-

Mechanism: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH.[1] ROS oxidizes DCFH to fluorescent DCF.[1]

-

Detection: Measure fluorescence at Ex/Em: 485/535 nm using a microplate reader.

-

Validation: Use

(100 µM) as a positive control.

Protocol 2: Assessment of Autophagy (Western Blot)

Distinguishes between autophagic defense and apoptotic failure.

-

Lysis: Lyse treated cells using RIPA buffer containing protease inhibitors.[1]

-

Separation: Resolve 20-30 µg of protein on a 12-15% SDS-PAGE gel.

-

Targeting:

-

Normalization: Use

-actin or GAPDH as a loading control.[1]

Comparative Toxicology

Understanding 3-FMC in the context of other cathinones assists in Structure-Activity Relationship (SAR) analysis.

-

vs. Mephedrone (4-MMC): 3-FMC is generally less cytotoxic than 4-MMC at equipotent doses regarding dopamine release, likely due to the specific electron-withdrawing nature of the fluorine at the 3-position affecting metabolic stability.[1]

-

vs. 4-CMC (Chlorinated): Chlorinated cathinones are significantly more neurotoxic, often showing toxicity in the high micromolar range, whereas 3-FMC requires millimolar concentrations to induce similar apoptosis.[1]

References

-

Siedlecka-Kroplewska, K., et al. (2018).[1] "The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells."[1][5][6] Neurotoxicity Research.

-

Wojcieszak, J., et al. (2016).[1] "Pyrovalerone and its derivatives reduced the viability of human neuroblastoma SH-SY5Y cells."[5] Pharmacological Reports.

-

Valente, M.J., et al. (2017).[1][5] "First insight into the in vitro toxicity of the new psychoactive substance 3-fluoromethcathinone (3-FMC)." Archives of Toxicology.

-

López-Arnau, R., et al. (2012).[1] "Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone."[1] British Journal of Pharmacology.[1]

Sources

- 1. Mephedrone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Labyrinth of 3-Fluoromethcathinone (3-FMC): A Technical Deep Dive

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative structurally analogous to mephedrone (4-MMC) and methcathinone. As a positional isomer of flephedrone (4-FMC), its metabolic fate is governed by the specific placement of the fluorine atom at the meta position of the phenyl ring.

This technical guide delineates the metabolic pathways of 3-FMC, establishing a validated framework for metabolite identification using Human Liver Microsomes (HLM) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This document is designed for forensic toxicologists and pharmaceutical researchers requiring precise, actionable data on the biotransformation of fluorinated amphetamine-type stimulants.

Part 1: Chemical Foundation & Reactive Sites

Understanding the metabolism of 3-FMC requires analyzing its electrophilic and nucleophilic susceptibility. The molecule possesses two primary sites for metabolic attack: the secondary amine (N-demethylation) and the beta-keto group (reduction).

| Feature | Specification | Metabolic Significance |

| IUPAC Name | 1-(3-fluorophenyl)-2-(methylamino)propan-1-one | Parent template for fragmentation analysis. |

| Molecular Formula | C10H12FNO | Monoisotopic Mass: 181.0903 Da. |

| Reactive Site A | N-methyl group | Target for CYP450-mediated oxidative demethylation. |

| Reactive Site B | Target for cytosolic reductases (carbonyl reduction). | |

| Reactive Site C | Phenyl Ring | Target for hydroxylation (Phase I) and subsequent glucuronidation (Phase II). |

Part 2: Experimental Workflow (HLM Incubation)

To replicate the human metabolic profile in vitro, we utilize a Human Liver Microsome (HLM) incubation system.[1] This protocol ensures the generation of Phase I metabolites (oxidative) and can be modified with UDPGA for Phase II (conjugative) observation.

Reagents & System Setup

-

Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor System: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Phosphate buffer (pH 7.4).

-

Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Incubation Protocol

-

Pre-incubation: Thaw HLM on ice. Dilute to a final protein concentration of 1.0 mg/mL in phosphate buffer. Add 3-FMC (final concentration 10

M). Pre-incubate at 37°C for 5 minutes to equilibrate. -

Initiation: Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

-

Control: Prepare a negative control without NADPH to rule out non-enzymatic degradation.

-

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Timepoints: Harvest aliquots at 0, 15, 30, 60, and 90 minutes to capture intermediate and terminal metabolites.

-

-

Termination: Transfer 100

L of incubate into 100 -

Extraction: Centrifuge at 14,000

g for 15 minutes at 4°C. -

Analysis: Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Analytical Parameters (LC-HRMS)

-

Column: C18 Reverse Phase (e.g., Kinetex Biphenyl, 2.6

m, 100 x 2.1 mm). -

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode.

-

Scan Mode: Full Scan / Data-Dependent MS2 (ddMS2) for structural elucidation.

Part 3: Metabolic Pathway Elucidation

Research confirms that 3-FMC undergoes extensive Phase I metabolism dominated by N-demethylation and reduction of the keto group , with hydroxylation playing a secondary role.

Primary Pathways (Phase I)

-

N-Demethylation: The removal of the methyl group from the amine yields 3-Fluorocathinone (3-FC) . This reaction is primarily catalyzed by CYP2B6 , with contributions from CYP2C19 and CYP2D6.

-

Beta-Keto Reduction: The carbonyl group is reduced to a hydroxyl group, forming Dihydro-3-FMC (also known as the corresponding ephedrine/pseudoephedrine analog). This is often catalyzed by cytosolic carbonyl reductases rather than CYP450s.

-

Hydroxylation: Oxidation of the phenyl ring occurs to a lesser extent, forming Hydroxy-3-FMC .

Secondary Pathways & Phase II

-

Combination: The N-demethylated metabolite can undergo further reduction to form N-demethyl-dihydro-3-FMC .

-

Glucuronidation: Hydroxylated metabolites (Hydroxy-3-FMC) are conjugated with glucuronic acid by UGT enzymes, increasing water solubility for renal excretion.

Validated Pathway Diagram

The following diagram illustrates the hierarchical metabolic flow of 3-FMC, highlighting the transition from parent compound to terminal metabolites.

Caption: Figure 1. Metabolic map of 3-FMC showing primary Phase I oxidations/reductions and Phase II conjugation.

Part 4: Enzymology & Forensic Targets[3]

The Role of CYP2B6

While CYP2D6 is often the "usual suspect" for amphetamines, CYP2B6 has been identified as the most relevant enzyme for the N-demethylation of 3-FMC [1]. This has critical implications for drug-drug interactions (DDIs). Co-ingestion with CYP2B6 inhibitors (e.g., clopidogrel, ticlopidine) could theoretically elevate plasma concentrations of the parent drug, increasing toxicity.

Target Analytes for Screening

For forensic confirmation in urine or blood, the parent compound alone is insufficient due to its short half-life. A robust screening panel must include:

| Analyte | Detection Window | Relevance |

| 3-FMC (Parent) | Short (<12-24h) | Indicates recent use. |

| Dihydro-3-FMC | Medium | Major urinary metabolite; marker of ingestion. |

| 3-Fluorocathinone | Medium | Active metabolite; differentiates from direct 3-FC ingestion. |

Analytical Logic Flow

The following workflow describes the logical process for confirming 3-FMC intake, moving from extraction to spectral validation.

Caption: Figure 2. Analytical logic for the forensic confirmation of 3-FMC in biological matrices.

References

-

Meyer, M. R., et al. (2012).[3][4] "New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes using GC-MS and LC-high-resolution MS and their detectability in urine." Journal of Mass Spectrometry.

-

Archer, R. P. (2009).[3] "Fluoromethcathinone, a new substance of abuse."[3] Forensic Science International.[3][4]

-

Wojcieszak, J., et al. (2016). "3-Fluoromethcathinone, a structural analog of mephedrone, inhibits growth and induces cell cycle arrest in HT22 mouse hippocampal cells." Journal of Physiology and Pharmacology.

-

Gentest™ Products. "Standard Protocol for Microsomal Incubations." Corning Life Sciences.[5]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. swgdrug.org [swgdrug.org]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Investigating Oxidative Stress and Autophagic Flux Induced by 3-FMC in Neuronal Models

[1][2][3][4]

Abstract & Strategic Overview

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative structurally analogous to mephedrone (4-MMC).[1] While its psychostimulant properties are driven by monoamine transporter interactions, emerging toxicological data suggests a secondary, non-receptor-mediated mechanism of toxicity: oxidative stress-induced cellular dysfunction .[1]

Recent studies (Siedlecka-Kroplewska et al., 2018) indicate that 3-FMC exposure in neuronal cells (specifically HT22 hippocampal cells) triggers a cascade involving Reactive Oxygen Species (ROS) generation, mitochondrial depolarization, and a compensatory (eventually maladaptive) autophagic response.[1]

This Application Note provides a rigorous framework for quantifying these phenomena. Unlike generic toxicity screens, this guide focuses on the causal link between ROS generation and downstream mitochondrial/autophagic failure.[1]

Experimental Strategy

To build a robust mechanistic model, we employ a multi-parametric approach:

-

Cytotoxicity Profiling: Establishing sub-lethal vs. lethal concentrations (

). -

Oxidative Burst Detection: Direct quantification of intracellular ROS.

-

Mitochondrial Health: Assessing membrane potential (

) as the engine of toxicity. -

Downstream Impact: Evaluating Autophagy (LC3 conversion) as a stress response.[2][1]

Experimental Workflow (Visualized)

The following diagram outlines the logical progression of the study, ensuring that ROS data is contextualized within cell viability and mitochondrial function.

Figure 1: Experimental workflow for dissecting 3-FMC neurotoxicity. Note the parallel execution of viability and mechanistic assays to prevent confounding dead-cell artifacts with specific stress signals.

Detailed Protocols & Expert Insights

Protocol A: Cell Model & Dose Determination (SRB Assay)

Rationale: We prioritize the Sulforhodamine B (SRB) assay over MTT for this specific application.[1] 3-FMC may alter mitochondrial dehydrogenase activity (the target of MTT), potentially leading to false positives/negatives.[1] SRB measures total protein mass and is independent of metabolic state.

Cell Line: HT22 (Murine Hippocampal) or SH-SY5Y (Human Neuroblastoma).[3][1] Reagents: 3-FMC (hydrochloride salt), SRB dye, Trichloroacetic acid (TCA).[1]

Steps:

-

Seeding: Plate HT22 cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Expose cells to 3-FMC (0, 0.5, 1.0, 2.0, 4.0 mM) for 24h.

-

Fixation: Add cold 10% TCA (

) directly to media. Incubate 1h at 4°C. -

Staining: Wash 5x with water. Dry. Add 0.4% SRB (in 1% acetic acid) for 30 min.

-

Solubilization: Wash 5x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.[1]

-

Read: Absorbance at 570 nm.

Protocol B: Direct ROS Quantification (DCFH-DA)

Rationale: DCFH-DA is the gold standard for general oxidative stress.[1] It is cell-permeable and cleaved by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS (specifically

Critical Requirement: This assay must be performed in serum-free media during the loading phase to prevent extracellular hydrolysis of the probe.

Steps:

-

Preparation: Seed cells in 6-well plates (

cells/well). Treat with 3-FMC for designated time (e.g., 24h). -

Probe Loading: Wash cells with PBS.[1] Incubate with

DCFH-DA in serum-free DMEM for 30 min at 37°C in the dark. -

Washing: Wash 2x with PBS to remove extracellular dye.[1]

-

Harvesting: Trypsinize cells and resuspend in cold PBS.

-

Acquisition (Flow Cytometry):

Protocol C: Mitochondrial Membrane Potential ( )

Rationale: Oxidative stress often originates from or targets the mitochondria. We use JC-1 , a ratiometric dye.[1] In healthy mitochondria, it forms red aggregates; in depolarized (damaged) mitochondria, it remains as green monomers.[1]

Steps:

Data Presentation & Interpretation

When reporting results, normalize all fluorescence data to the untreated control (set to 100%).

Table 1: Expected Trends in HT22 Cells treated with 3-FMC (24h)

| Parameter | Control | 1 mM 3-FMC | 2 mM 3-FMC | 4 mM 3-FMC | Biological Interpretation |

| Viability (SRB) | 100% | ~85% | ~65% | ~25% | Dose-dependent cytotoxicity.[3][1] |

| ROS (DCF Mean Intensity) | 1.0 (Fold) | 1.5 (Fold) | 2.8 (Fold) | 4.2 (Fold) | Significant oxidative burst preceding massive cell death.[1] |

| MMP (JC-1 Red/Green) | High | Moderate | Low | Very Low | Collapse of mitochondrial gradient; likely early apoptotic trigger.[1] |

| Autophagy (LC3-II/I) | Baseline | Increased | Increased | Decreased* | Autophagic flux may be blocked or overwhelmed at high toxicity.[1] |

Mechanistic Pathway (Visualized)

Based on Siedlecka-Kroplewska et al. (2018), 3-FMC toxicity is not a simple necrosis event but a regulated stress response involving autophagy.[1]

Figure 2: Proposed Mechanism of Action.[1] 3-FMC induces ROS, which triggers both mitochondrial damage and a compensatory autophagic response.[1] At high doses, this system fails, leading to apoptosis.[1]

References

-

Siedlecka-Kroplewska, K., et al. (2018). "The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells."[1] Neurotoxicity Research.

-

[1]

-

-

Valente, M.J., et al. (2017). "Methylone and MDPV induce oxidative stress and autophagy in human dopaminergic SH-SY5Y cells."[1] Archives of Toxicology.

-

[1]

-

-

Siedlecka-Kroplewska, K., et al. (2014). "3-Fluoromethcathinone, a structural analog of mephedrone, inhibits growth and induces cell cycle arrest in HT22 mouse hippocampal cells."[3][1][5] Journal of Physiology and Pharmacology.

-

[1]

-

-

Wojcieszak, J., et al. (2016). "Synthetic cathinones: From structure to neurotoxicity."[1] Neurotoxicity Research.

-

[1]

-

Sources

- 1. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. 3-Fluoromethcathinone, a structural analog of mephedrone, inhibits growth and induces cell cycle arrest in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-FMC as a reference standard in toxicology

Application Note: 3-Fluoromethcathinone (3-FMC) as a Reference Standard in Forensic & Clinical Toxicology

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone and a structural analog of mephedrone (4-MMC) and methcathinone. As a New Psychoactive Substance (NPS), it presents significant analytical challenges due to the existence of positional isomers (2-FMC and 4-FMC/Flephedrone) which share identical molecular masses and similar fragmentation patterns.

This guide provides authoritative protocols for using 3-FMC as a Certified Reference Material (CRM). It focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation. Special emphasis is placed on the chromatographic resolution of regioisomers, a critical requirement for forensic defensibility.

Chemical Identity & Properties

Before initiating analysis, the reference standard must be verified against the following physicochemical properties.

| Property | Data |

| Chemical Name | 1-(3-fluorophenyl)-2-(methylamino)propan-1-one |

| Common Name | 3-FMC, 3-Fluoromethcathinone |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| Monoisotopic Mass | 181.0903 Da |

| Key Isomers | 2-FMC (Ortho), 4-FMC (Para/Flephedrone) |

| DEA Schedule | Schedule I (USA) |

| Storage | -20°C (Methanol solution); Protect from light |

Analytical Challenges: The Isomer Problem

The primary failure point in 3-FMC analysis is misidentification as 4-FMC (Flephedrone). Both compounds share the precursor ion [M+H]⁺ 182.1 and generate the major product ion m/z 133.0 (fluorobenzoyl cation).

-

Mass Spectrometry alone is insufficient for distinction without unique fragmentation ratios, which are often unstable.

-

Chromatographic Separation is the mandatory control mechanism.

Diagram 1: Isomer Differentiation Logic

Caption: Decision tree highlighting the necessity of Phenyl-based stationary phases for separating fluorine-substituted cathinone isomers.

Protocol A: LC-MS/MS Quantification (Gold Standard)

This protocol utilizes a Biphenyl stationary phase to maximize selectivity between the fluorine position on the aromatic ring and the stationary phase via pi-pi interactions.

Sample Preparation (Dilute & Shoot or SPE)

-

Matrix: Whole Blood, Urine, or Serum.[1]

-

Internal Standard (ISTD): Mephedrone-d3 or 3-FMC-d3 (if available).

-

Procedure:

-

Aliquot 100 µL biological sample.

-

Add 10 µL ISTD (1 µg/mL in methanol).

-

Add 300 µL cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.

-

Vortex for 30s; Centrifuge at 10,000 rpm for 10 min.

-

Transfer supernatant to autosampler vial.

-

LC Conditions

-

Instrument: UHPLC System (e.g., Agilent 1290, Shimadzu Nexera).

-

Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm). Critical: Do not use standard C18 if isomer differentiation is required.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

-

0.0 min: 5% B[1]

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B (Re-equilibration)

-

MS/MS Parameters (ESI Positive Mode)

-

Source: Electrospray Ionization (ESI+).[2]

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Mechanism |

| 3-FMC | 182.1 | 164.1 | Quantifier | 15 | Loss of H₂O |

| 182.1 | 133.0 | Qualifier | 25 | Fluorobenzoyl cation | |

| 182.1 | 149.1 | Qualifier | 20 | Loss of CH₃NH₂ | |

| ISTD | 181.1 | 163.1 | Quantifier | 15 | (Mephedrone-d3) |

Protocol B: GC-MS Confirmation

While less sensitive than LC-MS/MS, GC-MS provides structural fingerprints.[3] Derivatization is recommended to improve peak shape and thermal stability.

Derivatization Workflow

-

Extraction: Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) and Ethyl Acetate.

-

Dry Down: Evaporate solvent under nitrogen.

-

Reagent: Add 50 µL PFPA (Pentafluoropropionic anhydride) + 25 µL PFPOH.

-

Incubate: 70°C for 20 minutes.

-

Reconstitute: Ethyl Acetate.

GC-MS Parameters

-

Column: Rxi-5ms or DB-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 80°C (1 min) → 20°C/min → 280°C (Hold 5 min).

-

Ions Monitored (SIM/Scan):

-

Underivatized: m/z 58 (Base peak, iminium ion), 133 (Fluorobenzoyl), 181 (Molecular ion - weak).

-

PFPA-Derivative: Molecular ion will be shifted, providing a unique high-mass target for identification.

-

Validation & Quality Control (SWGTOX/ASB Standards)

To ensure the "Trustworthiness" of the analytical result, the following validation parameters must be established in-house.

Diagram 2: Validation Workflow

Caption: Sequential validation steps required to certify the method for forensic casework.

-

Linearity: 5 – 1000 ng/mL (R² > 0.99).

-

Matrix Effect: Synthetic cathinones often suffer suppression in urine. Calculate ME% = (Area_spiked_matrix / Area_neat_standard) * 100. Acceptance: 100 ± 25%.

-

Stability Warning: 3-FMC is unstable in alkaline urine. Samples must be acidified (pH ~5) and stored at -20°C immediately. Analysis should occur within 24 hours of thawing [1, 3].

References

-

United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. (Now ANSI/ASB Standard 036). [Link]

-

Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology.[4] (Demonstrates instability of 3-FMC at room temperature). [Link]

-

Westphal, F., et al. (2012).[4] Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Forensic Science International.[4] (Key paper on GC-MS differentiation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression for 3-FMC Analysis

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: 3-Fluoromethcathinone (3-FMC) in Biological Matrices Technique: LC-ESI-MS/MS

Introduction

Welcome to the Technical Support Center. You are likely here because your 3-FMC signal is erratic, your lower limit of quantification (LLOQ) is failing, or your internal standard response varies wildly between patient samples.

In LC-MS/MS analysis of synthetic cathinones like 3-FMC, ion suppression is the silent data killer. It occurs when co-eluting matrix components (primarily phospholipids, salts, and proteins) compete with your analyte for charge in the electrospray ionization (ESI) source. Because 3-FMC is a small, polar, basic molecule, it is particularly vulnerable to being "out-competed" by highly ionizable phospholipids.

This guide moves beyond basic troubleshooting. We will implement a self-validating system to diagnose, isolate, and eliminate these effects.

Module 1: Diagnostic Triage

"How do I prove ion suppression is the root cause?"

Before changing your extraction method, you must visualize the suppression zone. You cannot fix what you cannot see. We use the Post-Column Infusion (Bonfiglio) Method .

The Experiment

-

Setup: Tee-in a constant flow of neat 3-FMC standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.

-

Injection: Inject a "Blank Matrix Extract" (extracted plasma/urine with no analyte) via the autosampler.

-

Observation: Monitor the baseline of the 3-FMC MRM transition.

-

Result: A flat baseline indicates no suppression. A dip (trough) in the baseline indicates ion suppression; a peak indicates enhancement.

Visual Workflow (Diagnostic Setup)

Figure 1: Configuration for Post-Column Infusion. A dip in the signal at the 3-FMC retention time confirms suppression.

Module 2: Sample Preparation (The Root Cause)

"I'm using Protein Precipitation (PPT). Is that enough?"

Short Answer: No. Technical Insight: PPT (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines). These lipids elute late in the run and often "wrap around" to the next injection, causing unpredictable suppression in subsequent samples.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

Since 3-FMC is a basic amine (pKa ~8-9), it is positively charged at acidic pH. We utilize this to bind the drug while washing away neutral interferences (phospholipids).

Protocol: MCX Solid Phase Extraction

-

Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% H₃PO₄ (Acidify to pH < 5).

-

Conditioning: 1 mL MeOH, then 1 mL H₂O.

-

Load: Load pre-treated sample (Flow < 1 mL/min).

-

Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in H₂O. (Removes salts/proteins).

-

Wash 2 (Organic/Neutral): 1 mL MeOH. (CRITICAL: This step removes hydrophobic phospholipids while 3-FMC stays locked by ionic bond).

-

Elution: 1 mL 5% NH₄OH in MeOH. (Breaks ionic bond, releases 3-FMC).

-

Evaporate & Reconstitute: Dry under N₂; reconstitute in mobile phase.

Data Comparison: Extraction Efficiency

| Method | Recovery (%) | Matrix Factor (MF) | Phospholipid Removal | Suitability for 3-FMC |

| Protein Precipitation (PPT) | >90% | 0.45 - 0.60 (High Suppression) | Poor (<20%) | Low (High risk of failure) |

| Liquid-Liquid (LLE) | 75-85% | 0.85 - 0.95 | Good (>90%) | Medium (Good, but labor intensive) |

| SPE (Mixed-Mode MCX) | 85-95% | 0.95 - 1.05 (Ideal) | Excellent (>99%) | High (Gold Standard) |

Module 3: Chromatographic Resolution

"My 3-FMC peak is sharp, but sensitivity is low. Why?"

If your 3-FMC elutes too early (near the void volume), it is co-eluting with salts and unretained matrix components. You must increase retention.

Troubleshooting Checklist

-

Column Choice: Switch from C18 to Biphenyl .

-

Reasoning: Biphenyl phases offer enhanced pi-pi interactions with the aromatic ring of 3-FMC, increasing retention and separation from early-eluting matrix salts. It also helps separate 3-FMC from its isomer, 4-FMC.

-

-

Mobile Phase: Use Ammonium Formate (5-10 mM) + 0.1% Formic Acid.

-

Reasoning: Formic acid ensures 3-FMC is protonated [M+H]+. Ammonium formate acts as a buffer to stabilize ionization and can actually precipitate sodium adducts before they enter the gas phase.

-

Logic Pathway: Optimizing Separation

Figure 2: Decision tree for chromatographic optimization to avoid suppression zones.

Module 4: Internal Standards (The Safety Net)

"Can I use Methcathinone-d3 or just a structural analog?"

Recommendation: You must use 3-FMC-d3 (or 3-FMC-d5). Scientific Rationale: Ion suppression is often transient and sharp. A structural analog (like Methcathinone-d3) may elute 0.2 minutes apart from 3-FMC. If the suppression zone is narrow, the analog will not experience the same suppression as the analyte, leading to incorrect quantification (Area Ratio = Analytesuppressed / ISnormal). Only a stable isotope-labeled analog (SILA) that co-elutes perfectly will experience the exact same suppression, mathematically cancelling out the error.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

-

Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

-

Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

-

UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime.

Technical Support Center: Optimizing 3-FMC In Vitro Experimental Reproducibility

Introduction: The Reproducibility Challenge

Research into New Psychoactive Substances (NPS), particularly synthetic cathinones like 3-FMC, is plagued by a "reproducibility crisis." This is rarely due to operator error alone but stems from three specific physicochemical and pharmacological variables: pH-dependent instability , transporter-substrate kinetics , and enantiomeric variability .

3-FMC is a structural isomer of flephedrone (4-FMC) and 3-MMC. Unlike cocaine (a transporter blocker), 3-FMC acts primarily as a transporter substrate and monoamine releaser [1, 2]. This mechanistic distinction dictates that standard "uptake inhibition" protocols must be modified to avoid artifacts.

This guide provides self-validating protocols to stabilize your compound and standardize your assays.

Module 1: Compound Integrity & Stability

The Issue: "My IC50 values drift significantly between assays performed one week apart."

Root Cause: Synthetic cathinones are chemically unstable in neutral-to-alkaline aqueous solutions. They undergo oxidative degradation and dimerization to form pyrazine derivatives or lose the amine group to form the corresponding keto-compound [3, 4]. This degradation is accelerated by temperature and pH > 7.0.

Troubleshooting Guide: Stock Preparation

| Variable | Recommendation | Scientific Rationale |

| Solvent | Methanol + 0.1% Formic Acid | Acidification prevents the nucleophilic attack on the beta-ketone group, stabilizing the molecule [3]. |

| Storage Temp | -20°C or -80°C | 3-FMC degrades significantly at 20°C (Room Temp) within 24 hours in aqueous buffers [4]. |

| Working Buffer | pH < 7.4 (Keep on ice) | Physiological pH (7.4) accelerates degradation. Keep working solutions on ice until the exact moment of addition. |

| Plasticware | Polypropylene (PP) | Avoid polystyrene for long-term storage of free-base forms (though HCl salts are generally safe). |

Validated Protocol: Stable Stock Generation

Figure 1: Workflow for generating chemically stable 3-FMC stock solutions. Acidification is the critical control point.

Module 2: Transporter Kinetics (DAT/NET/SERT)

The Issue: "I see inhibition of uptake, but the potency is lower than reported in literature."

Root Cause: You are likely treating 3-FMC as a simple blocker. 3-FMC is a substrate-type releaser [1, 2]. It must be transported into the cell to trigger the reverse transport (efflux) of the neurotransmitter. If your pre-incubation time is too short, the drug hasn't entered the cell; if too long, you may deplete the vesicular pool or cause receptor internalization.

FAQ: Substrate vs. Blocker Protocols

Q: Should I pre-incubate cells with 3-FMC before adding the radioligand? A: Yes, but strictly timed. Unlike cocaine (which binds surface DAT immediately), 3-FMC requires time to enter the cell and reverse the transporter.

-

Recommendation: 10–15 minute pre-incubation at 37°C is optimal.

-

Warning: Exceeding 30 minutes can lead to autoxidation of the compound in the warm assay buffer (see Module 1) or cytotoxicity.

Q: How do I distinguish between Uptake Inhibition and Release? A: A standard uptake assay cannot distinguish them easily. You must perform a Release Assay :

-

Wash cells.

-

Measure radioactivity in the supernatant (efflux).

Benchmark Data: Transporter Selectivity

Use these literature-derived values to validate your system performance [1, 5].

| Transporter | 3-FMC Activity Type | Approx.[3] IC50 (Uptake) | Mechanism Note |

| NET (Norepinephrine) | High Potency Substrate | ~0.5 - 1.0 µM | Primary target. Induces massive efflux. |

| DAT (Dopamine) | Potent Substrate | ~1.0 - 2.5 µM | Less potent than methamphetamine but acts similarly. |

| SERT (Serotonin) | Weak/Negligible | > 10 µM | High DAT/SERT ratio indicates high abuse potential. |

Diagram: The "Releaser" Kinetic Trap

Understanding why assay timing alters results.

Figure 2: The kinetic cycle of 3-FMC. Unlike blockers, 3-FMC must enter the cell to function. Extended incubation leads to vesicular depletion artifacts.

Module 3: Cytotoxicity & Biological Interference

The Issue: "At high concentrations (>100 µM), my uptake data becomes erratic."

Root Cause: 3-FMC induces oxidative stress and autophagy in neuronal cells (e.g., HT22, HEK293) [6]. If the cell membrane integrity is compromised, the radioligand leaks out non-specifically, mimicking "inhibition" or "release."

Troubleshooting Protocol: The Viability Check

Before running a full kinetic curve, you must determine the Non-Toxic Window .

-

Assay: MTT or LDH release (LDH is preferred as it measures membrane integrity directly).

-

Threshold: Do not use concentrations where viability drops below 90%.

-

Observation: 3-FMC is generally cytotoxic in the millimolar range (1–4 mM), but sensitive cell lines may show stress markers at 100–500 µM [6].

Critical Check:

-

If your IC50 is > 100 µM, you are likely measuring toxicity, not specific transporter interaction.

-

Action: Verify results with a specific transporter blocker (e.g., mazindol for DAT) to ensure the signal is transporter-mediated.

References

-

Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.[4] [Link]

-

Baumann, M. H., et al. (2012).[7] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[2] Neuropsychopharmacology, 37(5), 1192–1203. [Link]

-

Tsujikawa, K., et al. (2013). Stability of synthetic cathinones in aqueous solution. Forensic Science International, 234, 125-129. [Link]

-

Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[8][9] Forensic Science International, 295, 36-45. [Link]

-

Eshleman, A. J., et al. (2013).[7] Substituted methcathinones differ in transporter and receptor interactions.[2][3] Biochemical Pharmacology, 85(12), 1803-1815. [Link]

-

Siedlecka-Kroplewska, K., et al. (2019). The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells.[4] Neurotoxicity Research, 36, 123–136. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted methcathinones differ in transporter and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ojp.gov [ojp.gov]

- 9. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Inter-Laboratory Comparison of 3-FMC Reference Standards: A Technical Guide

Executive Summary: The Isomer Challenge

In forensic toxicology and drug development, the integrity of analytical data relies entirely on the quality of the reference standard. 3-Fluoromethcathinone (3-FMC) presents a specific analytical challenge due to its positional isomers, 2-FMC and 4-FMC (Flephedrone) . These compounds share identical molecular weights (181.21 g/mol ) and virtually indistinguishable fragmentation patterns in standard Electron Ionization (EI) Mass Spectrometry.

This guide provides an objective, data-driven comparison of 3-FMC reference standards, contrasting ISO 17034 Certified Reference Materials (CRMs) against commercial-grade standards and in-house synthesized materials . It outlines the specific experimental protocols required to validate these standards, focusing on the critical differentiation of isomers and the assessment of long-term stability.

Experimental Design & Methodology

To objectively compare reference standards, we utilize a "Triangulation Approach" that assesses materials across three axes: Isomeric Identity , Quantitative Purity , and Stability .

The Comparison Set

-

Standard A (The Gold Standard): ISO 17034 Accredited CRM (Traceable to SI units).

-

Standard B (The Alternative): Commercial Reference Standard (Non-ISO 17034, >98% nominal purity).

-

Standard C (The Control): In-house synthesized 3-FMC HCl (Recrystallized).

Protocol 1: Isomeric Differentiation (Structural Validation)

The Problem: Standard GC-MS methods using non-polar columns (e.g., DB-5MS) often fail to achieve baseline resolution between 3-FMC and 4-FMC. Furthermore, their mass spectra are dominated by the immonium ion base peak (

The Solution: Chemical Derivatization with Heptafluorobutyric Anhydride (HFBA).[1]

Step-by-Step Protocol: HFBA Derivatization

-

Preparation: Dissolve 1 mg of the reference standard in 1 mL of ethyl acetate.

-

Derivatization: Add 50

L of HFBA reagent. -

Incubation: Heat at 70°C for 30 minutes.

-

Reconstitution: Evaporate to dryness under a nitrogen stream and reconstitute in 100

L ethyl acetate. -

Analysis: Inject 1

L into GC-MS (Split 20:1).

Experimental Insight: HFBA derivatization adds a heptafluorobutyryl group to the amine, significantly increasing molecular weight and altering the polarity. This amplifies the retention time differences between the ortho, meta (3-FMC), and para isomers, allowing for clear chromatographic resolution.

Comparative Data: Retention Time & Resolution[2][3][4]

| Parameter | Standard A (CRM) | Standard B (Commercial) | Standard C (In-House) |

| RT (Underivatized) | 5.69 min (Co-elutes w/ 4-FMC) | 5.71 min | 5.68 min |

| RT (HFBA Derivative) | 9.42 min | 9.41 min | 9.43 min |

| Isomer Impurity (4-FMC) | < 0.1% (Not Detected) | 1.2% (Detected) | < 0.1% |

| Resolution ( | > 1.5 (Baseline) | 1.2 (Partial overlap) | > 1.5 |

Technical Note: Standard B showed a trace contamination of the 4-FMC isomer. While chemically pure (>98%), the presence of the wrong isomer can lead to false positives in specific legal jurisdictions where 3-FMC and 4-FMC carry different scheduling classifications.

Protocol 2: Purity Assessment via qNMR

The Gold Standard: Quantitative Nuclear Magnetic Resonance (qNMR) is the primary method for assigning purity to reference standards because it is a relative primary method . It does not require a reference standard of the analyte itself, only a certified internal standard (IS) with different chemical shifts.

qNMR Methodology

-

Instrument: 600 MHz NMR.[2]

-

Solvent: Deuterated Methanol (

) or DMSO- -